
D-Glucose 6-phosphate (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose 6-phosphate (sodium) is a sodium salt of D-Glucose 6-phosphate, a phosphorylated form of glucose. It is a crucial intermediate in various metabolic pathways, including glycolysis and the pentose phosphate pathway. This compound plays a significant role in cellular energy production and storage, making it essential for numerous biological processes .
準備方法
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate (sodium) can be synthesized through the phosphorylation of glucose. This reaction is typically catalyzed by the enzyme hexokinase or glucokinase, which transfers a phosphate group from ATP to glucose, forming D-Glucose 6-phosphate. The sodium salt form is then obtained by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods
Industrial production of D-Glucose 6-phosphate (sodium) involves enzymatic processes using immobilized enzymes to ensure high yield and purity. The process includes the use of glucose and ATP in the presence of hexokinase or glucokinase, followed by purification and crystallization to obtain the sodium salt .
化学反応の分析
Types of Reactions
D-Glucose 6-phosphate (sodium) undergoes various chemical reactions, including:
Isomerization: It can be converted to fructose-6-phosphate by phosphoglucose isomerase during glycolysis.
Hydrolysis: It can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.
Isomerization: Phosphoglucose isomerase, physiological pH and temperature.
Hydrolysis: Glucose-6-phosphatase, acidic or neutral pH.
Major Products Formed
Oxidation: 6-Phosphogluconate and NADPH.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
科学的研究の応用
D-Glucose 6-phosphate (sodium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Plays a role in metabolic studies, particularly in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its role in metabolic disorders such as glycogen storage diseases.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
作用機序
D-Glucose 6-phosphate (sodium) exerts its effects by participating in key metabolic pathways:
Pentose Phosphate Pathway: It is oxidized by glucose-6-phosphate dehydrogenase to produce NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions and antioxidant defense.
Glycogen Synthesis: It is converted to glucose-1-phosphate by phosphoglucomutase, which is then used for glycogen synthesis.
類似化合物との比較
Similar Compounds
Fructose 6-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycolysis.
Glucose 1-phosphate: Another phosphorylated form of glucose, involved in glycogen synthesis.
6-Phosphogluconate: A product of the oxidation of D-Glucose 6-phosphate in the pentose phosphate pathway.
Uniqueness
D-Glucose 6-phosphate (sodium) is unique due to its central role in multiple metabolic pathways, serving as a key intermediate in both energy production and biosynthetic processes. Its ability to be converted into various other important metabolites highlights its versatility and significance in cellular metabolism .
特性
分子式 |
C6H12NaO9P |
|---|---|
分子量 |
282.12 g/mol |
IUPAC名 |
sodium;(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxo-6-phosphonooxyhexan-2-olate |
InChI |
InChI=1S/C6H12O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2H2,(H2,12,13,14);/q-1;+1/t3-,4+,5+,6+;/m0./s1 |
InChIキー |
WMDZTFJMKZDWKW-BTVCFUMJSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
正規SMILES |
C(C(C(C(C(C=O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


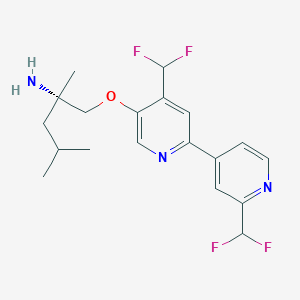
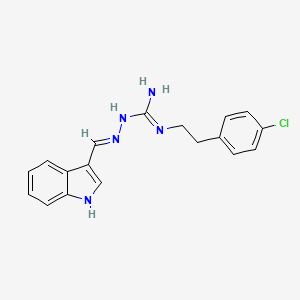

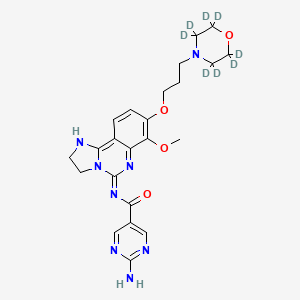
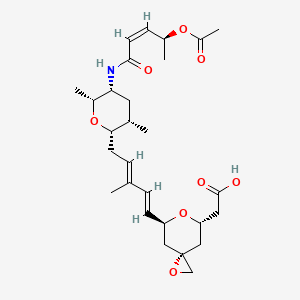
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
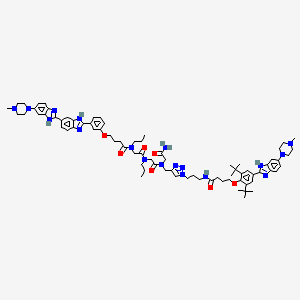
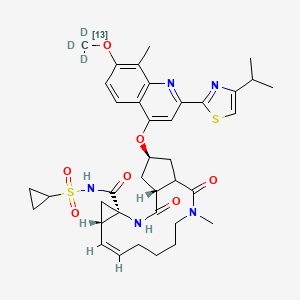
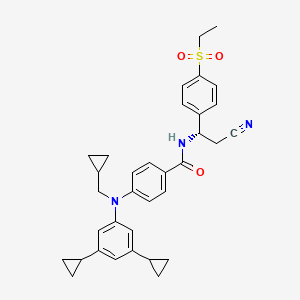
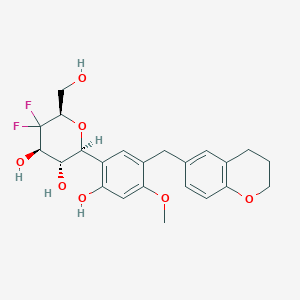
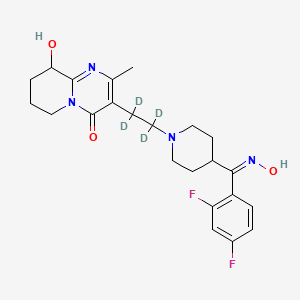
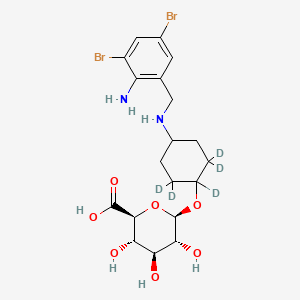
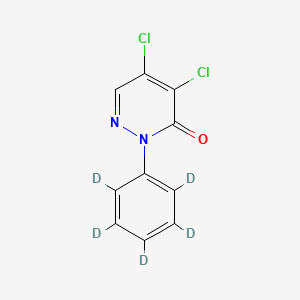
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
